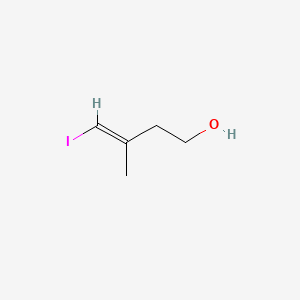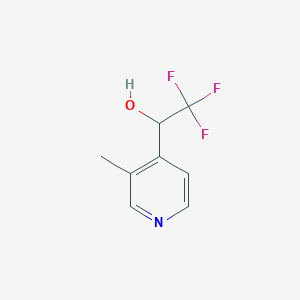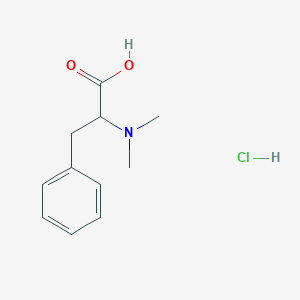
(R)-1-(2,3-Dichlorophenyl)-2-methoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2,3-Dichlorophenyl)-2-methoxyethanamine is a chiral amine compound characterized by the presence of two chlorine atoms on the phenyl ring and a methoxy group attached to the ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3-Dichlorophenyl)-2-methoxyethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-dichlorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with ®-2-amino-1-methoxyethane in the presence of a reducing agent such as sodium triacetoxyborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired ®-1-(2,3-Dichlorophenyl)-2-methoxyethanamine.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2,3-Dichlorophenyl)-2-methoxyethanamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,3-Dichlorophenyl)-2-methoxyethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
®-1-(2,3-Dichlorophenyl)-2-methoxyethanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(2,3-Dichlorophenyl)-2-methoxyethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride
- ®-2-(2,3-Dichlorophenyl)piperidine
Uniqueness
®-1-(2,3-Dichlorophenyl)-2-methoxyethanamine is unique due to its specific structural features, such as the presence of the methoxy group and the chiral center
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
(1R)-1-(2,3-dichlorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H11Cl2NO/c1-13-5-8(12)6-3-2-4-7(10)9(6)11/h2-4,8H,5,12H2,1H3/t8-/m0/s1 |
InChI Key |
DDXNTWRIQNMNFE-QMMMGPOBSA-N |
Isomeric SMILES |
COC[C@@H](C1=C(C(=CC=C1)Cl)Cl)N |
Canonical SMILES |
COCC(C1=C(C(=CC=C1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12970704.png)






![Pyrazolo[1,5-a]pyridine-4-carboxamide](/img/structure/B12970750.png)
